10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide
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Overview
Description
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide is a complex biochemical compound with the molecular formula C27H51N4O6PS and a molecular weight of 590.76 g/mol . This compound is primarily used in proteomics research and is known for its ability to conjugate biotin to other molecules or surfaces .
Preparation Methods
The synthesis of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves multiple steps, starting with the preparation of the biotinylated amine and the ethoxyphosphinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide involves its ability to conjugate biotin to other molecules or surfaces. The ethoxyphosphinyl group facilitates the linkage of the biotinylated molecule to other chemical entities or materials. This biotinylation process is crucial for studying interactions between biomolecules and developing diagnostic assays that require specific detection methods .
Comparison with Similar Compounds
10-Ethoxyphosphinyl-N-biotinamidopentyldecanamide can be compared with other biotinylation reagents, such as:
N-Hydroxysuccinimide (NHS) biotin: Commonly used for labeling proteins and peptides.
Biotin-PEG: Utilized for bioconjugation and surface modification.
Biotin hydrazide: Employed for labeling carbohydrates and glycoproteins.
The uniqueness of this compound lies in its ethoxyphosphinyl group, which provides a versatile linkage for biotinylation, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C27H51N4O6PS |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[10-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-10-oxodecyl]-ethoxyphosphinic acid |
InChI |
InChI=1S/C27H51N4O6PS/c1-2-37-38(35,36)20-14-7-5-3-4-6-9-16-24(32)28-18-12-8-13-19-29-25(33)17-11-10-15-23-26-22(21-39-23)30-27(34)31-26/h22-23,26H,2-21H2,1H3,(H,28,32)(H,29,33)(H,35,36)(H2,30,31,34)/t22-,23-,26-/m0/s1 |
InChI Key |
LATYBRBTXVRWCU-FXSPECFOSA-N |
Isomeric SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
Origin of Product |
United States |
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